![molecular formula C26H35N3O4S2 B2489040 (Z)-4-(N,N-diisobutylsulfamoyl)-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 1006303-82-7](/img/structure/B2489040.png)
(Z)-4-(N,N-diisobutylsulfamoyl)-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
- The compound under consideration is related to a group of benzamide derivatives, which have been studied for various properties including fluorescence, anticancer activity, and antifungal properties. Although the exact compound isn't directly studied, related compounds provide insights into its potential characteristics and applications.
Synthesis Analysis
- The synthesis of related benzamide derivatives often involves reactions with various aldehydes and acids. For instance, Saeed et al. (2013) describe synthesizing similar compounds by heterocyclization of corresponding thioureas (Saeed & Rafique, 2013).
Molecular Structure Analysis
- The molecular structures of similar benzamide derivatives have been characterized using techniques like X-ray diffraction analysis, as seen in the work of Köysal et al. (2015), who analyzed the geometry of related compounds (Köysal et al., 2015).
Chemical Reactions and Properties
- Benzamide derivatives can participate in various chemical reactions, forming complexes with different properties. For example, Gomathi Vellaiswamy & S. Ramaswamy (2017) synthesized Co(II) complexes of similar benzamides, indicating potential for complex formation and interaction with metals (Vellaiswamy & Ramaswamy, 2017).
Physical Properties Analysis
- The physical properties of these compounds, such as fluorescence, have been a subject of study. Gomathi Vellaiswamy & S. Ramaswamy (2017) also explored the fluorescence properties of Co(II) complexes of similar benzamides (Vellaiswamy & Ramaswamy, 2017).
Chemical Properties Analysis
- Benzamide derivatives exhibit a range of chemical properties, including potential antifungal and antibacterial activities. Narayana et al. (2004) synthesized benzamides and evaluated them for antifungal activity, demonstrating the chemical versatility of such compounds (Narayana et al., 2004).
Applications De Recherche Scientifique
Synthesis and Chemical Properties
- A series of novel benzamides, including variants similar to the specified compound, have been synthesized and characterized, showcasing the versatility of these compounds in chemical synthesis. For instance, Saeed and Rafique (2013) developed a range of N-(3-(2-benzo[d]thiazol-2-yl)-4-methylthiazol-2(3H)-ylidene) substituted benzamides, highlighting efficient synthesis methods for such compounds (Saeed & Rafique, 2013).
- Another study by Saeed (2009) demonstrated the microwave-promoted synthesis of similar benzamides, emphasizing a cleaner, more efficient method of producing these compounds (Saeed, 2009).
Biological Activities and Applications
- Benzamides, particularly those with a thiazole structure, have been studied for their biological activities. For example, a study by Saeed et al. (2008) investigated the antifungal activity of N-(4-phenyl-3-aroylthiazol-2(3H)-ylidene) substituted benzamides, finding some compounds exhibiting low to moderate activity, indicating potential applications in antifungal treatments (Saeed et al., 2008).
- A study by Narayana et al. (2004) synthesized benzamides with a focus on antifungal properties, further emphasizing the potential use of such compounds in addressing fungal infections (Narayana et al., 2004).
- Chawla (2016) explored thiazole derivatives for their antimicrobial activity, again highlighting the potential of these compounds in medical applications, particularly in combating microbial infections (Chawla, 2016).
Advanced Synthesis Techniques and Applications
- Research by Saini et al. (2019) demonstrated an environmentally benign, metal-free synthesis method for highly functionalized benzothiazolylidene benzamide, which could have implications for more sustainable production of these compounds (Saini et al., 2019).
- Bikobo et al. (2017) synthesized a series of thiazole derivatives for antimicrobial testing, suggesting the importance of these compounds in developing new antimicrobial agents (Bikobo et al., 2017).
Propriétés
IUPAC Name |
4-[bis(2-methylpropyl)sulfamoyl]-N-[3-(2-ethoxyethyl)-1,3-benzothiazol-2-ylidene]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H35N3O4S2/c1-6-33-16-15-29-23-9-7-8-10-24(23)34-26(29)27-25(30)21-11-13-22(14-12-21)35(31,32)28(17-19(2)3)18-20(4)5/h7-14,19-20H,6,15-18H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCDYZYHDIWKPKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C2=CC=CC=C2SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CC(C)C)CC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H35N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
517.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-4-(N,N-diisobutylsulfamoyl)-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Chloro-6-phenyl-2-{[3-(trifluoromethyl)benzyl]sulfanyl}-5-pyrimidinecarbonitrile](/img/structure/B2488960.png)
![N-[(4-methoxyphenyl)methyl]-4-[(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]benzamide](/img/no-structure.png)
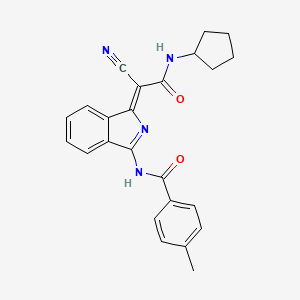
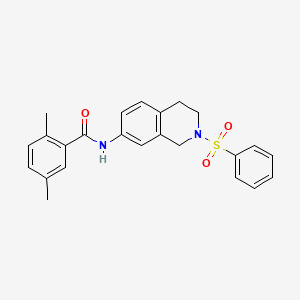
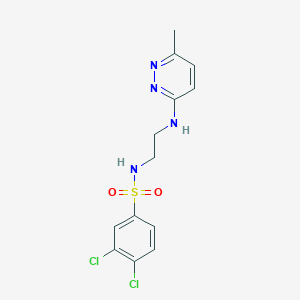

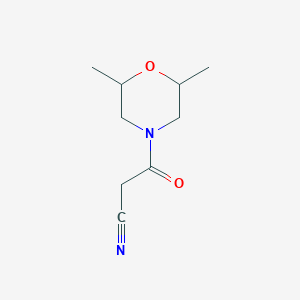
![Ethyl 2-{[2-({[(4-fluorophenyl)methyl]carbamoyl}methyl)-1-oxo-1,2-dihydroisoquinolin-5-yl]oxy}propanoate](/img/structure/B2488971.png)
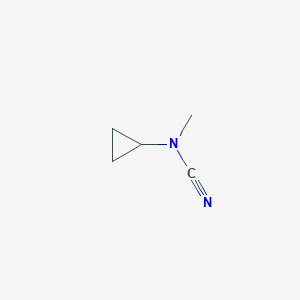
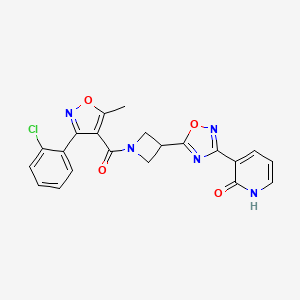
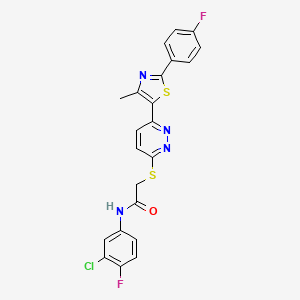
![Tert-butyl 2-(8-oxa-5-azaspiro[3.5]nonan-7-yl)acetate](/img/structure/B2488975.png)
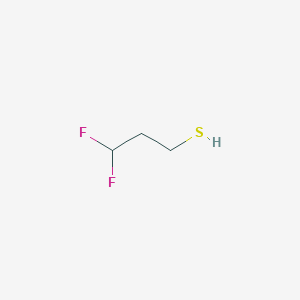
![3-Phenylmethoxycarbonyl-3-azabicyclo[3.2.0]heptane-6-carboxylic acid](/img/structure/B2488978.png)